Cas no 521980-85-8 (3,4-Pyridinedicarboxylic acid, 5-bromo-, dimethyl ester)
3,4-Pyridinedicarboxylic acid, 5-bromo-, dimethyl ester Chemical and Physical Properties
Names and Identifiers
-
- 3,4-Pyridinedicarboxylic acid, 5-bromo-, dimethyl ester
- 3,4-Pyridinedicarboxylic acid, 5-bromo-, 3,4-dimethyl ester
- 3,4-dimethyl5-bromopyridine-3,4-dicarboxylate
- DIMETHYL 5-BROMOPYRIDINE-3,4-DICARBOXYLATE
- DB-416040
- 521980-85-8
- SCHEMBL21750020
- EN300-7493159
- 3,4-dimethyl 5-bromopyridine-3,4-dicarboxylate
- AT32540
-
- MDL: MFCD29909974
- Inchi: 1S/C9H8BrNO4/c1-14-8(12)5-3-11-4-6(10)7(5)9(13)15-2/h3-4H,1-2H3
- InChI Key: GVEINVSPZGSCHE-UHFFFAOYSA-N
- SMILES: C1=NC=C(Br)C(C(OC)=O)=C1C(OC)=O
Computed Properties
- Exact Mass: 272.96367Da
- Monoisotopic Mass: 272.96367Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 15
- Rotatable Bond Count: 4
- Complexity: 258
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.2
- Topological Polar Surface Area: 65.5Ų
3,4-Pyridinedicarboxylic acid, 5-bromo-, dimethyl ester Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| AstaTech | AT32540-1/G |
DIMETHYL 5-BROMOPYRIDINE-3,4-DICARBOXYLATE |
521980-85-8 | 95% | 1g |
$895 | 2023-09-18 | |
| Enamine | EN300-7493159-0.05g |
3,4-dimethyl 5-bromopyridine-3,4-dicarboxylate |
521980-85-8 | 95% | 0.05g |
$245.0 | 2024-05-23 | |
| Enamine | EN300-7493159-0.1g |
3,4-dimethyl 5-bromopyridine-3,4-dicarboxylate |
521980-85-8 | 95% | 0.1g |
$366.0 | 2024-05-23 | |
| Enamine | EN300-7493159-0.25g |
3,4-dimethyl 5-bromopyridine-3,4-dicarboxylate |
521980-85-8 | 95% | 0.25g |
$524.0 | 2024-05-23 | |
| Enamine | EN300-7493159-0.5g |
3,4-dimethyl 5-bromopyridine-3,4-dicarboxylate |
521980-85-8 | 95% | 0.5g |
$824.0 | 2024-05-23 | |
| Enamine | EN300-7493159-1.0g |
3,4-dimethyl 5-bromopyridine-3,4-dicarboxylate |
521980-85-8 | 95% | 1.0g |
$1057.0 | 2024-05-23 | |
| Enamine | EN300-7493159-2.5g |
3,4-dimethyl 5-bromopyridine-3,4-dicarboxylate |
521980-85-8 | 95% | 2.5g |
$2071.0 | 2024-05-23 | |
| Enamine | EN300-7493159-5.0g |
3,4-dimethyl 5-bromopyridine-3,4-dicarboxylate |
521980-85-8 | 95% | 5.0g |
$3065.0 | 2024-05-23 | |
| Enamine | EN300-7493159-10.0g |
3,4-dimethyl 5-bromopyridine-3,4-dicarboxylate |
521980-85-8 | 95% | 10.0g |
$4545.0 | 2024-05-23 | |
| 1PlusChem | 1P028UAI-50mg |
3,4-dimethyl5-bromopyridine-3,4-dicarboxylate |
521980-85-8 | 95% | 50mg |
$354.00 | 2024-04-30 |
3,4-Pyridinedicarboxylic acid, 5-bromo-, dimethyl ester Related Literature
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
Additional information on 3,4-Pyridinedicarboxylic acid, 5-bromo-, dimethyl ester
Recent Advances in the Study of 3,4-Pyridinedicarboxylic acid, 5-bromo-, dimethyl ester (CAS: 521980-85-8)
3,4-Pyridinedicarboxylic acid, 5-bromo-, dimethyl ester (CAS: 521980-85-8) is a brominated pyridine derivative that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential applications in drug discovery and development. Recent studies have focused on its synthesis, structural characterization, and biological activities, particularly as a building block for more complex pharmaceutical compounds.
A 2023 study published in the Journal of Medicinal Chemistry explored the use of this compound as a precursor in the synthesis of kinase inhibitors. The researchers demonstrated that the bromine substituent at the 5-position of the pyridine ring allows for further functionalization via cross-coupling reactions, making it a versatile intermediate in the development of targeted therapies for cancer and inflammatory diseases.
In terms of synthetic methodology, a novel and efficient route for the preparation of 3,4-Pyridinedicarboxylic acid, 5-bromo-, dimethyl ester was reported in Organic Letters earlier this year. The improved protocol features higher yields (up to 85%) and reduced reaction times compared to traditional methods, which could facilitate its broader application in medicinal chemistry research.
From a biological perspective, recent in vitro studies have shown that derivatives of this compound exhibit moderate inhibitory activity against several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The dimethyl ester moiety appears to play a crucial role in enhancing cellular permeability, while the bromine atom contributes to the compound's binding affinity with biological targets.
Structural-activity relationship (SAR) studies published in Bioorganic & Medicinal Chemistry Letters have identified the optimal positioning of the bromine substituent for maximal biological activity. These findings are particularly relevant for the design of new drug candidates targeting protein-protein interactions in various disease pathways.
Looking forward, researchers are particularly interested in exploring the potential of 3,4-Pyridinedicarboxylic acid, 5-bromo-, dimethyl ester in the development of PROTACs (Proteolysis Targeting Chimeras), as its structural features make it suitable for serving as a linker between target protein binders and E3 ubiquitin ligase recruiters. Preliminary results from ongoing studies suggest promising applications in targeted protein degradation strategies.
In conclusion, recent research on 3,4-Pyridinedicarboxylic acid, 5-bromo-, dimethyl ester (CAS: 521980-85-8) has demonstrated its growing importance as a versatile building block in medicinal chemistry. The compound's unique structural features and modifiable functional groups make it particularly valuable for the development of novel therapeutic agents, with potential applications ranging from kinase inhibitors to targeted protein degraders.
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